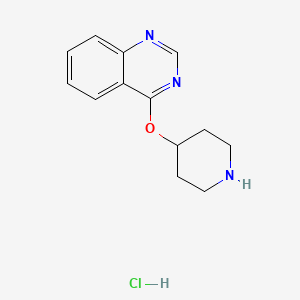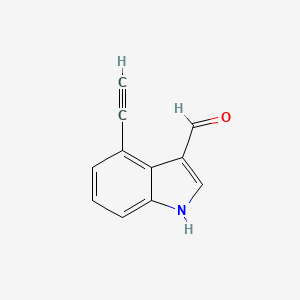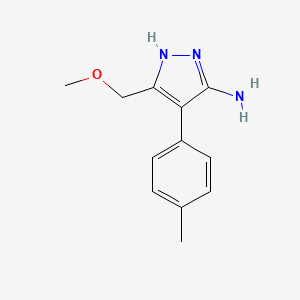
3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine, commonly known as MMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a pyrazole derivative that has been synthesized and studied for its biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine, which is then reacted with formaldehyde and methanol to form 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine.
Starting Materials
4-methylacetophenone, hydrazine hydrate, formaldehyde, methanol
Reaction
Step 1: 4-methylacetophenone is reacted with hydrazine hydrate in the presence of a catalyst to form 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine., Step 2: 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine is reacted with formaldehyde and methanol in the presence of a catalyst to form 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine.
Aplicaciones Científicas De Investigación
MMMP has been studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic activities. MMMP has also been studied for its potential use as a selective COX-2 inhibitor, which could have implications in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of MMMP is not fully understood, but it is believed to act through inhibition of the COX-2 enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 can lead to a reduction in inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
MMMP has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of prostaglandins and other inflammatory mediators. MMMP has been found to have a good safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMMP in lab experiments is its potential as a selective COX-2 inhibitor. This could allow for the study of the role of COX-2 in various biological processes. However, one limitation of using MMMP is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving MMMP. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of new derivatives of MMMP with improved solubility and potency. Additionally, MMMP could be studied for its potential use in cancer therapy, as COX-2 has been implicated in the development and progression of certain cancers.
Propiedades
IUPAC Name |
5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13/h3-6H,7H2,1-2H3,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAJARIERXCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2852464.png)
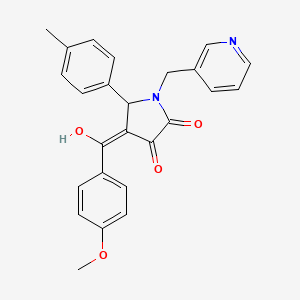
![(2S)-N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2852469.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2852471.png)
![1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2852472.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)

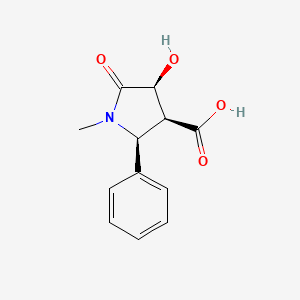
![(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2852478.png)
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852480.png)


